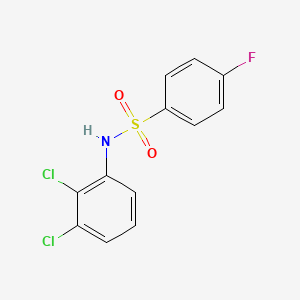![molecular formula C17H18F2O2 B5149161 1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene](/img/structure/B5149161.png)
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of fluorine atoms attached to both the benzene ring and the ether linkage, which imparts unique chemical and physical properties. The presence of fluorine atoms often enhances the stability and reactivity of the compound, making it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical parameters in the synthesis of fluorinated aromatic compounds.
化学反応の分析
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The ether linkage in the compound can be oxidized to form carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ether linkage can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
科学的研究の応用
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers, where the presence of fluorine atoms imparts desirable properties such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which 1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density of the benzene ring, making it more reactive towards electrophiles or nucleophiles. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene can be compared with other fluorinated aromatic ethers, such as:
1-Fluoro-2-[2-(2-fluorophenoxy)ethoxy]benzene: Similar in structure but with a shorter ether linkage, which may affect its reactivity and applications.
2-Fluoro-5-fluoroalkoxypyridines: These compounds contain a pyridine ring instead of a benzene ring, which can significantly alter their chemical properties and applications.
Fluorinated Quinolines: These compounds have a quinoline ring system and are known for their biological activity, particularly as antibacterial agents.
The uniqueness of this compound lies in its specific structure, which combines the stability of the benzene ring with the reactivity of the fluorinated ether linkage. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
1-fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMOXDFNJGAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![3,4-dihydro-2H-quinolin-1-yl-[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5149123.png)

![1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5149139.png)
![(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-(4-ethylphenyl)pyrazolidine-3,5-dione](/img/structure/B5149140.png)
![5-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]-3-(2-phenylethyl)-1,2,4-oxadiazole](/img/structure/B5149142.png)
![Ethyl 6-methyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5149150.png)
![N-[2-[4-[2-(4-chlorophenyl)ethylsulfamoyl]phenyl]ethyl]acetamide](/img/structure/B5149154.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
